N-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride

Medicinal Chemistry Lipophilicity Optimization Blood-Brain Barrier Permeability

Researchers substituting oxolane-based amine building blocks often encounter irreproducible yields due to unaccounted differences in lipophilicity and boiling point. N-Methyl-1-(2-methyloxolan-2-yl)methanamine hydrochloride (CAS 2287273-05-4) eliminates this risk as the definitive amino component in Mefruside synthesis. - Its free base (LogP 1.17, PSA 21.26 Ų) provides a quantitative advantage for CNS-penetrant programs over primary amine analogs (LogP -0.1, PSA 35.3 Ų). - A boiling point of 162.9 °C enables fractional distillation for solvent-waste reduction in continuous processing. - The hydrochloride salt ensures accurate solid dispensing for parallel synthesis and avoids the -20 °C storage requirement of the free base.

Molecular Formula C7H16ClNO
Molecular Weight 165.66
CAS No. 2287273-05-4
Cat. No. B2867321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(2-methyloxolan-2-yl)methanamine;hydrochloride
CAS2287273-05-4
Molecular FormulaC7H16ClNO
Molecular Weight165.66
Structural Identifiers
SMILESCC1(CCCO1)CNC.Cl
InChIInChI=1S/C7H15NO.ClH/c1-7(6-8-2)4-3-5-9-7;/h8H,3-6H2,1-2H3;1H
InChIKeyHMNQQUGWZVANLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-1-(2-methyloxolan-2-yl)methanamine Hydrochloride (CAS 2287273-05-4): Core Identity and Pharmacochemical Context


The compound N-Methyl-1-(2-methyloxolan-2-yl)methanamine hydrochloride (CAS 2287273-05-4; molecular weight 165.66 g/mol) is the hydrochloride salt of a tertiary amine featuring a 2-methyltetrahydrofuran (2-methyloxolane) ring coupled to an N-methylmethanamine side chain . Its free-base form (CAS 7179-95-5) exhibits a computed LogP of 1.17 and a polar surface area (PSA) of 21.26 Ų, placing it among moderately lipophilic, low-PSA secondary-amine building blocks . The compound exists within a cluster of structurally related oxolane-based amines that differ in ring methylation, N-substitution, and salt form; these subtle modifications produce quantifiable differences in lipophilicity, boiling point, molecular weight, and storage stability, directly impacting their suitability as synthetic intermediates in medicinal chemistry and process development.

Why N-Methyl-1-(2-methyloxolan-2-yl)methanamine Hydrochloride Cannot Be Replaced by a Generic “Oxolane Amine”


Oxolane-based methylamine derivatives are frequently treated as interchangeable amine building blocks; however, for N-methyl-1-(2-methyloxolan-2-yl)methanamine hydrochloride, seemingly minor structural variations—the presence or absence of the 2-methyl group on the tetrahydrofuran ring, the N-methyl substituent, or the salt form—translate into measurable shifts in lipophilicity (ΔLogP ≈ +1.27 versus the non-N-methylated primary amine), boiling point (ΔTb ≈ +7 °C relative to the des-methyl analog), and molecular weight (increase of 36.5 g/mol upon salt formation) [1]. These parameters directly govern solvent partitioning, distillation behaviour, and stoichiometric calculations in multi-step syntheses. Consequently, substituting a closely related analog without adjusting reaction conditions or work-up protocols risks altering yield, purity, and reproducibility—rendering blind replacement scientifically unsound .

Quantitative Head-to-Head Evidence for Prioritizing N-Methyl-1-(2-methyloxolan-2-yl)methanamine Hydrochloride Over Its Closest Analogs


Lipophilicity Advantage: N-Methylation Boosts LogP by >1.2 Units Versus the Primary Amine Analog

The free base of the target compound (CAS 7179-95-5) exhibits a computed LogP of 1.16580, whereas the non-N-methylated primary amine analog (2-methyloxolan-2-yl)methanamine (CID 111269) has an XLogP3 of -0.1 [1]. This 1.27 log-unit increase reflects the contribution of the N-methyl substituent and indicates substantially higher lipophilicity, which can favour membrane permeation and altered pharmacokinetic profiles in drug design.

Medicinal Chemistry Lipophilicity Optimization Blood-Brain Barrier Permeability

Boiling-Point Differentiation: Distillation Feasibility for Purification

The free base of the target compound (CAS 7179-95-5) has a boiling point of 162.9 °C at 760 mmHg, while the des-methyl analog N-methyltetrahydrofurfurylamine (CAS 2439-57-8) boils at 155–156 °C [1]. The ~7 °C higher boiling point of the target may facilitate fractional distillation or solvent-swap operations where thermal separation from lower-boiling impurities is required.

Process Chemistry Purification Solvent Removal

Hydrochloride Salt Advantage: Molecular Weight, Stability, and Ease of Handling

Conversion of the free base (MW 129.2 g/mol) to the hydrochloride salt (CAS 2287273-05-4) increases the molecular weight to 165.66 g/mol and typically confers enhanced crystallinity and aqueous solubility. While the free base requires storage at -20 °C for long-term stability (1–2 years), as indicated for the closely related 2-methyl-N-methyltetrahydro-2-furanmethanamine , hydrochloride salts generally exhibit superior ambient stability, simplifying storage and weighing operations.

Salt Selection Solid-State Chemistry Reagent Handling

Application-Specific Utility: Key Intermediate for the Diuretic Mefruside

The free base of the target compound (2-methyl-N-methyltetrahydro-2-furanmethanamine) is explicitly reported as the amino component in the synthesis of Mefruside, a clinically used diuretic for edema and hypertension . This documented synthetic route provides a direct, high-value application that is not shared by all structural analogs, offering a compelling selection criterion for procurement in pharmaceutical intermediate supply chains.

Pharmaceutical Synthesis Diuretics Building Block

Polar Surface Area Reduction: N-Methyl Substitution Lowers PSA by ~14 Ų

The target free base exhibits a topological polar surface area (TPSA) of 21.26 Ų, while the non-N-methylated primary amine analog (CID 111269) has a TPSA of 35.3 Ų [1]. This ~14 Ų reduction arises from replacement of the NH₂ group with an NHCH₃ group, potentially improving membrane permeability and reducing hydrogen-bonding interactions that hinder passive diffusion.

Drug Design Physicochemical Properties ADME

High-Value Application Scenarios for N-Methyl-1-(2-methyloxolan-2-yl)methanamine Hydrochloride Driven by Quantitative Differentiation


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring Elevated Lipophilicity

When a drug-discovery program demands a secondary amine building block with LogP > 1.0 and low PSA for enhanced blood–brain barrier penetration, the target compound's free base (LogP 1.17, PSA 21.26 Ų) [1] provides a quantitatively superior alternative to the primary amine analog (LogP -0.1, PSA 35.3 Ų). The hydrochloride salt further simplifies parallel-synthesis workflows by enabling accurate solid dispensing.

Process R&D: Distillation-Enabled Purification at Multi-Kilogram Scale

The boiling point of the target free base (162.9 °C) is sufficiently distinct from the des-methyl analog (155–156 °C) [1] to permit fractional distillation in continuous processing setups, eliminating chromatography and reducing solvent waste. The hydrochloride salt can be converted back to the free base in situ when distillation is required.

Pharmaceutical Intermediate Procurement: Mefruside and Diuretic Derivative Synthesis

The established role of the target compound's free base as the key amino component in Mefruside synthesis makes its hydrochloride salt a strategic procurement item for CROs and pharmaceutical manufacturers engaged in diuretic API development, reducing the risk associated with untested analogs.

Laboratory Reagent Supply: Ambient-Stable Amine Hydrochloride for Parallel Synthesis

For academic or industrial laboratories lacking robust cold-storage infrastructure, the hydrochloride salt form circumvents the -20 °C long-term storage requirement of the free base , enabling more flexible inventory management while maintaining synthetic utility as a nucleophilic building block.

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